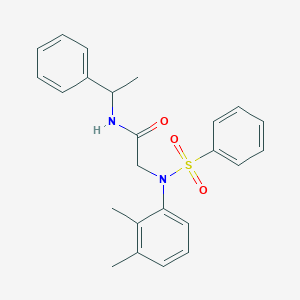![molecular formula C21H32N2O5 B3972377 1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)
1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate, commonly known as AZD0328, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective GABA-B receptor agonists, which have been shown to have a wide range of pharmacological effects.
Mechanism of Action
AZD0328 acts as a selective agonist of the GABA-B receptor. This receptor is a member of the G-protein-coupled receptor family and is widely distributed throughout the central nervous system. Activation of the GABA-B receptor has been shown to have a wide range of pharmacological effects, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of neuronal excitability.
Biochemical and Physiological Effects:
AZD0328 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to modulate the activity of ion channels, which can lead to analgesic effects. Additionally, AZD0328 has been shown to have potential applications in the treatment of depression and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AZD0328 in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to study the specific effects of GABA-B receptor activation without the confounding effects of non-specific receptor activation. However, one limitation of using AZD0328 in lab experiments is its relatively low potency compared to other GABA-B receptor agonists. This can make it difficult to achieve the desired pharmacological effects at low concentrations.
Future Directions
There are several potential future directions for research on AZD0328. One area of focus could be on improving the potency of the compound, either through chemical modification or through the development of more effective delivery methods. Another area of focus could be on exploring the potential therapeutic applications of AZD0328 in other neurological and psychiatric disorders. Finally, further research could be done to elucidate the precise mechanism of action of AZD0328 at the molecular level.
Scientific Research Applications
AZD0328 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to have potential applications in the treatment of depression and schizophrenia.
properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21;3-1(4)2(5)6/h6-9,18H,2-5,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSSUQDQARFJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[1-(4-fluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}dihydrofuran-2(3H)-one](/img/structure/B3972311.png)
![4-{1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3972317.png)

![methyl 4-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3972328.png)

![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972346.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)

![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)


![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)